molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No. B1585815
CAS RN: 759-58-0
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylcrotonate (ECM) is a synthetic compound whose structure is derived from crotonic acid. It is a colorless, volatile liquid with a sharp, pungent odor. ECM is a versatile compound that has been used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, and pharmacology. Its unique properties make it a valuable tool for researchers, as it can be used to synthesize a wide range of compounds, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Ethyl 2-cyano-3-methylcrotonate derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds showed significant antioxidant properties in various models and demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac (Madhavi & Sreeramya, 2017).

Electronic Structure Analysis

A study on a related compound, Methyl 3-dimethylamino-2-cyanocrotonate, investigated its unique electronic structure. The NMR chemical-shift tensors indicated a significant charge release from electron-donating to electron-withdrawing groups (Amini et al., 2009).

Tetrahydropyridines Synthesis

Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 2-cyano-3-methylcrotonate, is utilized in [4 + 2] annulation reactions with N-tosylimines, yielding tetrahydropyridines. This demonstrates a valuable application in organic synthesis (Zhu et al., 2003).

Synthesis of Ethyl 3-cyano-2-(hydroxymethyl) acrylate

A regioselective coupling method has been developed for synthesizing ethyl 2-[(alkylamino)(cyano)methyl] acrylates, demonstrating the compound's versatility in synthetic chemistry (Arfaoui & Amri, 2009).

Reactivity in Conjugated Systems

Research on 2-Phenylazocrotonic acid ethyl and methyl ester, compounds containing a similar conjugated system, has revealed interesting reactivity patterns, such as ozone addition and action of phenyl magnesium bromide (Alphen, 2010).

Antitumor Activities

Studies have shown that 2-cyanoacrylates containing a trifluoromethylphenyl moiety, derived from ethyl 2-cyano-3-methylcrotonate, exhibit high antitumor activities against certain cell lines, highlighting potential applications in cancer research (Song et al., 2005).

Heck Reactions in Organic Synthesis

Ethyl crotonate, similar in structure to Ethyl 2-cyano-3-methylcrotonate, has been effectively used in Heck reactions with aryl halides, showcasing its utility in organic synthesis processes (Kondolff et al., 2003).

Carbomethylation of Arylacrylamides

Ethyl 2-cyano-3-methylcrotonate derivatives have been used in carbomethylation of arylacrylamides to produce indolin-2-one, a compound with various functional group tolerances. This underscores its significance in complex organic synthesis (Dai et al., 2014).

SN2 Reaction Studies

Studies on the SN2 reactions of ethyl and neopentyl chlorides and their alpha-cyano derivatives, related to Ethyl 2-cyano-3-methylcrotonate, provide insights into steric effects and solvent influences on such reactions (Vayner et al., 2004).

Synthesis of Pyrrole Derivatives

Ethyl 2-cyano-3-methylcrotonate analogs have been used in the synthesis of various pyrrole derivatives, highlighting the compound's role in expanding the pyrrole compound libraries (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

ethyl 2-cyano-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDAADKKAXROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226821
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-methylcrotonate

CAS RN

759-58-0
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Record name 2-Cyano-3-methyl-but-2-enoic acid ethyl ester
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Synthesis routes and methods I

Procedure details

A mixture of 152 g (1.34 mole) of ethylcyanoacetate (3) in 152 g (2.62 mole) of acetone (2) containing 4 mL of piperidine was stirred at 20-30° C. for 16 hours then heated to reflux for 24 hours. Removing the volatile portion, the residue was distilled at 30-50μ of Hg. The fractions boiling at 56-67° C. were collected to give 169 g (82%) of a colorless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

reacting ethylcyanoacetate with acetone to yield ethylisopropylidenecyanoacetate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-cyano-3-methylcrotonate
Reactant of Route 2
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Ethyl 2-cyano-3-methylcrotonate

Citations

For This Compound
4
Citations
D Nasipuri, AC Chaudhuri - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… was obtained by controlled hydrolysis of ethyl 2-cyano-3 : 3-dimethylpentanoate,*S prepared by the action of either (a) ethylmagnesium bromide on ethyl 2-cyano-3-methylcrotonate (V) …
Number of citations: 2 pubs.rsc.org
L Zhang, H Wang, W Shen, Z Qin, J Wang, W Fan - Journal of Catalysis, 2016 - Elsevier
… α-cyanocinnamate (III), or ethyl 2-cyano-3-methylcrotonate (IV). Reactions conditions: 40 C, … conversion of 52.7% with an ethyl 2-cyano-3-methylcrotonate selectivity of 91.5%, revealing …
Number of citations: 75 www.sciencedirect.com
LA Radesca - 1989 - vtechworks.lib.vt.edu
The addition of the Iithium dienolate 161a derived from ethyl 2-bromocrotonate (163) to several enones provided vinylcyclopropanes of type 165 which were converted by thermolysis to …
Number of citations: 1 vtechworks.lib.vt.edu
EB Badgal, MM Dahiru, N Musa - 2023 - researchgate.net
This study aimed to explore the phytochemical profile, heavy metal composition, in silico aphrodisiac potential, and ADMET study of Gardenia erubescens due to its folkloric acclaimed …
Number of citations: 2 www.researchgate.net

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